molecular formula C23H20O3 B1676419 Methoxy-X04

Methoxy-X04

Cat. No.: B1676419
M. Wt: 344.4 g/mol
InChI Key: FGYNZFHVGOFCMD-KHVHPYDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy-X04 is a fluorescent probe used for the detection and quantification of amyloid beta plaques, tangles, and cerebrovascular amyloid. It is a derivative of Congo red and Chrysamine-G, designed to be smaller and more lipophilic, allowing it to cross the blood-brain barrier effectively. This compound is particularly significant in Alzheimer’s disease research due to its ability to bind to amyloid beta fibrils with high affinity .

Mechanism of Action

Target of Action

Methoxy-X04 is a fluorescent dye that primarily targets amyloid-beta (Aβ) plaques in the brain . These plaques are dense deposits of a protein called amyloid-beta, which are a characteristic feature of neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

This compound selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains its in vitro binding affinity for amyloid-beta (Aβ) fibrils, with a Ki value of 26.8 nM . This interaction results in the staining of plaques, tangles, and cerebrovascular amyloid, making them visible under a microscope .

Biochemical Pathways

It is known that this compound binds to the fibrillar β-sheet deposits in the amyloid-beta plaques . This binding can help in the detection and quantification of these plaques, which are associated with the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

This compound is a lipophilic compound, which allows it to cross the blood-brain barrier . It is soluble in DMSO to 100 mM and in ethanol to 20 mM . After administration, this compound can be detected in the brain within 30 to 60 minutes . These properties suggest that this compound has good bioavailability for brain imaging applications .

Result of Action

The primary result of this compound action is the high-resolution fluorescent imaging of individual amyloid-beta plaques in live animals by 2-photon microscopy . This compound co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia, and it labels molecularly distinct plaque-associated microglia populations . This allows for the detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid .

Action Environment

The action of this compound is influenced by the environment in the brain. The presence of the blood-brain barrier and the specific characteristics of the brain’s extracellular matrix can affect the distribution and efficacy of this compound . Furthermore, the stability of this compound may be influenced by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Methoxy-X04 has a high affinity for amyloid beta (Aβ) fibrils, with a Ki value of 26.8 nM . This indicates that this compound interacts strongly with these fibrils, likely due to the formation of stable complexes.

Cellular Effects

This compound is known to detect plaques, tangles, and cerebrovascular amyloid in vivo . These structures are associated with neurodegenerative diseases like Alzheimer’s disease. Therefore, this compound can influence cell function by binding to these structures and making them visible for detection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to amyloid beta (Aβ) fibrils . This binding is likely due to the formation of stable complexes between this compound and the fibrils, which allows this compound to exert its effects at the molecular level.

Transport and Distribution

This compound is a lipophilic compound , which suggests that it can easily cross cell membranes and distribute within cells and tissues

Subcellular Localization

The subcellular localization of this compound is likely to be wherever Aβ fibrils are present, given its high affinity for these structures

Preparation Methods

Methoxy-X04 is synthesized through a series of chemical reactions involving the modification of Congo red and Chrysamine-GThe reaction conditions often include the use of organic solvents and catalysts to achieve the desired modifications .

In industrial production, this compound is prepared in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves multiple purification steps, including crystallization and chromatography, to obtain the final product with a purity of over 98% .

Chemical Reactions Analysis

Methoxy-X04 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the methoxy groups, altering the compound’s properties.

    Substitution: this compound can undergo substitution reactions where the methoxy groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methoxy-X04 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Methoxy-X04 is compared with other similar compounds such as Congo red and Chrysamine-G. While Congo red and Chrysamine-G also bind to amyloid beta fibrils, this compound is smaller and more lipophilic, allowing for better blood-brain barrier penetration and higher specificity in binding. The binding affinity of this compound (K_i = 26.8 nM) is very similar to that of Chrysamine-G (K_i = 25.3 nM), but this compound’s enhanced properties make it a more effective probe for in vivo imaging .

Similar Compounds

  • Congo red
  • Chrysamine-G
  • BSC4090 (a derivative of this compound)

This compound’s unique properties, including its high binding affinity and ability to cross the blood-brain barrier, make it a valuable tool in Alzheimer’s disease research and other scientific applications.

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYNZFHVGOFCMD-KHVHPYDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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